molecular formula C12H11ClO4 B11814650 5-Chloro-6-propoxybenzofuran-2-carboxylicacid

5-Chloro-6-propoxybenzofuran-2-carboxylicacid

Cat. No.: B11814650
M. Wt: 254.66 g/mol
InChI Key: KRDVDSLPJCJHFV-UHFFFAOYSA-N
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Description

5-Chloro-6-propoxybenzofuran-2-carboxylicacid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, characterized by the presence of a chloro group at the 5-position and a propoxy group at the 6-position of the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-propoxybenzofuran-2-carboxylicacid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The chloro and propoxy groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while the propoxy group can be introduced via nucleophilic substitution using propyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized benzofuran derivatives.

Scientific Research Applications

5-Chloro-6-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

  • 5-Chloro-2-benzofuran-1-carboxylic acid
  • 6-Propoxy-2-benzofuran-1-carboxylic acid
  • 5-Chloro-6-methoxybenzofuran-2-carboxylic acid

Comparison: Compared to its analogs, 5-Chloro-6-propoxybenzofuran-2-carboxylicacid exhibits unique properties due to the specific positioning of the chloro and propoxy groups. These substituents influence the compound’s reactivity, solubility, and biological activity, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

5-chloro-6-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

KRDVDSLPJCJHFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

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